![molecular formula C18H17ClN2O2 B14292559 6-Chloro-3-[(2-hydroxypropyl)amino]-4-phenylquinolin-2(1H)-one CAS No. 114865-29-1](/img/structure/B14292559.png)
6-Chloro-3-[(2-hydroxypropyl)amino]-4-phenylquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-3-[(2-hydroxypropyl)amino]-4-phenylquinolin-2(1H)-one is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a quinoline core substituted with a chloro group, a hydroxypropylamino group, and a phenyl group, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-[(2-hydroxypropyl)amino]-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the reaction of 6-chloro-4-phenylquinolin-2(1H)-one with 2-hydroxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
化学反应分析
Types of Reactions
6-Chloro-3-[(2-hydroxypropyl)amino]-4-phenylquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the quinoline core or the substituents.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
6-Chloro-3-[(2-hydroxypropyl)amino]-4-phenylquinolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-Chloro-3-[(2-hydroxypropyl)amino]-4-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-Amino-6-chloropyridazine: Shares the chloro and amino functional groups but has a different core structure.
6-Chloropyridin-3-amine: Similar chloro substitution but lacks the quinoline core and hydroxypropylamino group.
Uniqueness
6-Chloro-3-[(2-hydroxypropyl)amino]-4-phenylquinolin-2(1H)-one stands out due to its unique combination of functional groups and the quinoline core
属性
CAS 编号 |
114865-29-1 |
|---|---|
分子式 |
C18H17ClN2O2 |
分子量 |
328.8 g/mol |
IUPAC 名称 |
6-chloro-3-(2-hydroxypropylamino)-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C18H17ClN2O2/c1-11(22)10-20-17-16(12-5-3-2-4-6-12)14-9-13(19)7-8-15(14)21-18(17)23/h2-9,11,20,22H,10H2,1H3,(H,21,23) |
InChI 键 |
UEPLOVZMJNPFBA-UHFFFAOYSA-N |
规范 SMILES |
CC(CNC1=C(C2=C(C=CC(=C2)Cl)NC1=O)C3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


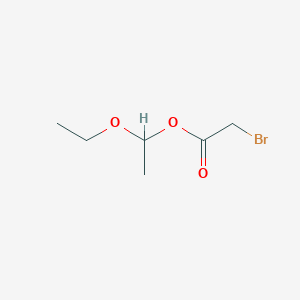
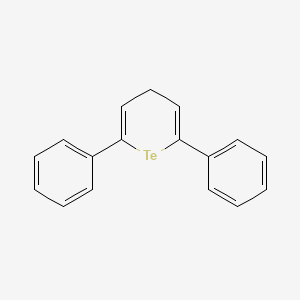
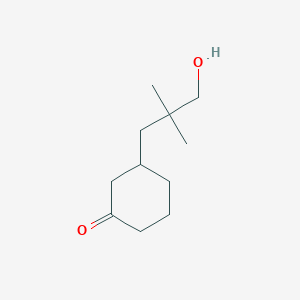
![2-[({3-[Tris(2-hydroxyethyl)silyl]propyl}amino)methylidene]naphthalen-1(2H)-one](/img/structure/B14292494.png)
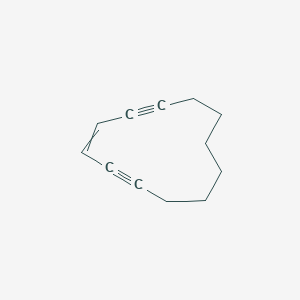


![3,3'-Sulfonylbis{6-[(4-methoxyphenyl)carbamoyl]benzoic acid}](/img/structure/B14292519.png)
![9-Hydroxy-2,5,7,11-tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium](/img/structure/B14292521.png)
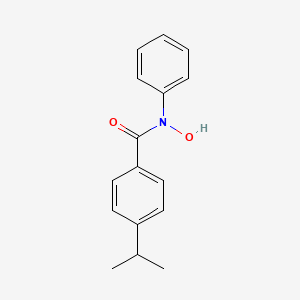
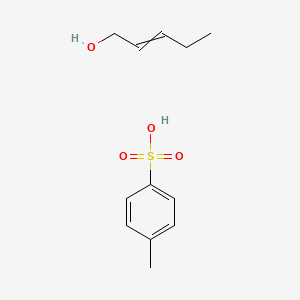
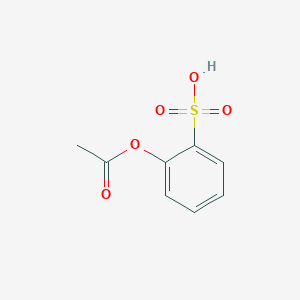
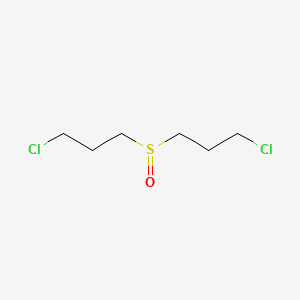
![{Heptane-1,7-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol](/img/structure/B14292555.png)
